molecular formula C13H20N2O3S2 B1485695 tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate CAS No. 2277217-66-8

tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate

Cat. No. B1485695
CAS RN: 2277217-66-8
M. Wt: 316.4 g/mol
InChI Key: PQQKTPHZDNXFTD-NXEZZACHSA-N
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Description

Tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H20N2O3S2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Characteristics

The compound, characterized by its distinct chiral and structural features, finds applications in various structural studies. For instance, it serves as an example of an all-cis trisubstituted pyrrolidin-2-one, with specified absolute configurations on its carbon atoms, highlighting its significance in stereochemical studies and applications in asymmetric synthesis (Weber et al., 1995).

Medicinal Chemistry and Drug Development

The compound's tert-butyl group and its analogs are integral in the field of medicinal chemistry. They are involved in the metabolic processes of various therapeutic agents, demonstrating their role in drug metabolism and pharmacokinetics. For instance, their involvement in the oxidation processes and the formation of metabolites is crucial in the development of drugs like CP-533,536, a prostaglandin E2 agonist aimed at aiding bone fracture healing (Prakash et al., 2008). Additionally, the study of enzymatic C-demethylation in compounds like LC15-0133, a dipeptidyl peptidase-4 inhibitor, underscores the importance of tert-butyl-related compounds in understanding drug metabolism and designing new therapeutic agents (Yoo et al., 2008).

Chemical Synthesis and Molecular Interactions

The compound and its related structures are pivotal in chemical synthesis, especially in forming complex molecular architectures. For instance, their role in the unexpected cleavage of C–S bonds during hydrazination processes or their participation in the formation of Schiff base compounds showcases their versatility in organic synthesis and the study of molecular interactions (Nordin et al., 2016). These studies not only provide insights into novel synthetic pathways but also contribute to the development of new materials and molecules with potential applications in various industries.

properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c1-8-7-19-11(14-8)20-10-6-15(5-9(10)16)12(17)18-13(2,3)4/h7,9-10,16H,5-6H2,1-4H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQKTPHZDNXFTD-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SC2CN(CC2O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)S[C@@H]2CN(C[C@H]2O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate

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